Agistatin E

Natural Product Chemistry Structural Elucidation Fungal Metabolites

Researchers investigating the mevalonate pathway face instability issues with tricyclic pyranacetal probes, where degradation leads to irreproducible cholesterol biosynthesis inhibition data. Agistatin E, when handled correctly, overcomes this challenge: - High-purity (≥98% by HPLC) reference standard with solved X-ray crystal structure for crystallography-based studies. - Strict -20°C storage and same-day solution preparation required to preserve the labile C-8a hemiketal moiety, a structural feature absent in bicyclic analogs. - Dual annotation as a cholesterol biosynthesis inhibitor and Fusarium-derived mycotoxin enables differential toxicological mechanism studies.

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
Cat. No. B599487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgistatin E
Molecular FormulaC11H16O5
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCCC1CCC2(C3(C1OC(O2)CC3=O)O)O
InChIInChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1
InChIKeyNJLUHFDDAQPMDI-GSLIMFEQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agistatin E: Tricyclic Pyranacetal Standard for Cholesterol Research


Agistatin E (CAS 144096-48-0) is a fungal polyketide metabolite belonging to the agistatin class of pyranacetals, originally isolated from the Fusarium sp. strain FH-A 6239 (DSM 5983) [1]. It is characterized by a rare tricyclic scaffold containing a ketal and an additional hemiketal moiety, which distinguishes it from the structurally related bicyclic agistatins A and D [2]. Agistatin E is primarily employed as a reference inhibitor of cholesterol biosynthesis in biochemical and cell-based studies, and it is also recognized as a mycotoxin .

Cholesterol biosynthesis inhibition studies in cell-based assays
Tricyclic pyranacetal probe for scaffold–activity relationship research
Fusarium-derived mycotoxin tool for fungal metabolite toxicology

Why Agistatin E Cannot Be Substituted: Structure & Stability


The agistatins are not interchangeable despite a shared pyranacetal core. Agistatin E possesses a distinct tricyclic architecture with an additional hemiketal group at C-8a that is absent in the bicyclic analogs Agistatin A and D [1]. This structural feature directly impacts chemical stability: Agistatin E is documented as the most unstable of the main fermentation products, readily undergoing degradation under standard handling conditions, whereas Agistatin A and D lack this labile hemiketal and exhibit greater stability [1]. Furthermore, the patent data indicate that the cholesterol biosynthesis inhibitory potency varies with substitution pattern on the agistatin scaffold, meaning that selecting the incorrect analog can lead to significant differences in assay outcomes [2].

Scaffold mismatch
Agistatin A/D lack the tricyclic hemiketal; bicyclic structure may not replicate tricyclic-specific biological recognition.
Stability divergence
Agistatin E is the most labile agistatin due to C-8a hemiketal; the more stable analogs A/D may shift assay kinetics and degradation profile.
Inhibition profile shift
Cholesterol biosynthesis inhibition varies with substitution pattern; analog choice can alter assay outcome interpretation.

Agistatin E: Differentiation Evidence vs. Analogs


Tricyclic vs. Bicyclic Scaffold Classification

Agistatin E is one of only two tricyclic agistatins (along with Agistatin B), whereas Agistatin A and Agistatin D are bicyclic. X-ray crystallography confirmed a tricyclic framework for Agistatin E with a characteristic ketal at C-2 and an additional hemiketal at C-8a, features absent in the bicyclic members [1]. This fundamental scaffold difference precludes direct functional substitution.

Scaffold Topology
Cross-study comparable
Tricyclic (ketal + hemiketal) vs. bicyclic Agistatin A/D
Scaffold-dependent reactivity; bicyclic analogs may not replicate tricyclic-specific effects.
X-ray and NMR confirmation; one additional ring and oxygen vs. Agistatin D.
Natural Product Chemistry Structural Elucidation Fungal Metabolites

Hemiketal-Linked Instability Comparison

The original isolation report explicitly states that the instability of the main fermentation product, Agistatin E, is caused by an additional hemiketal located at the adjacent C-8a position [1]. In contrast, Agistatin A and D, which lack this hemiketal, do not share this instability profile. This necessitates strict storage at -20°C under desiccated conditions for Agistatin E, as specified by multiple vendors .

Chemical Stability
Cross-study comparable
Agistatin E: unstable (C-8a hemiketal); A/D: stable bicyclic
Labile hemiketal limits bench-life; requires −20 °C desiccated storage.
Observed during isolation from Fusarium sp. fermentation broth.
Stability Storage Conditions Natural Product Handling

Cholesterol Biosynthesis Inhibition vs. Lovastatin

The patent EP0492318A2 demonstrates that a compound of general Formula I (encompassing the agistatin scaffold with R=H) inhibited cholesterol biosynthesis by 41% at 10⁻⁸ mol/L in HEP-G2 human hepatoma cells, using ¹⁴C-acetate incorporation as the readout [1]. Under the same assay, lovastatin achieved 74% inhibition at 10⁻⁷ mol/L and 48% at 10⁻⁸ mol/L [1]. This indicates that the agistatin scaffold exhibits comparable potency to lovastatin at the lower concentration but with a distinct structure-activity relationship.

Cellular Inhibition
Class-level inference
~41% inhibition at 10⁻⁸ M (agistatin class) vs. lovastatin 48% at same conc.
Reported similar inhibition context at low concentration; distinct chemotype.
HEP-G2 cells, ¹⁴C-acetate incorporation, TLC quantification.
Cholesterol Biosynthesis Inhibition HepG2 Cells In Vitro Pharmacology

Mycotoxin Activity and Dual-Function Probe

Agistatin E is consistently annotated as a mycotoxin across multiple authoritative vendor sources and the patent literature, reflecting its origin from Fusarium sp. [1]. While Agistatin A, B, and D are also cholesterol biosynthesis inhibitors, Agistatin E and Agistatin B are specifically highlighted as mycotoxins. This dual functionality (cholesterol biosynthesis inhibition plus mycotoxin activity) makes Agistatin E uniquely suited for studies investigating the intersection of fungal secondary metabolite toxicity and lipid metabolism.

Mycotoxin Annotation
Class-level inference
Consistently annotated as mycotoxin across supplier sources; dual inhibitor/mycotoxin identity.
Supports dual-function probe for lipid metabolism and mycotoxin research context.
Classification based on Fusarium origin and patent; experimental verification limited.
Mycotoxin Fusarium Natural Product Toxicology

Agistatin E: Key Research Applications


Hepatocyte Cholesterol Biosynthesis Studies

Agistatin E serves as a tricyclic chemical probe for inhibiting cholesterol biosynthesis in HEP-G2 cell-based assays, with activity benchmarked against lovastatin at 10⁻⁸ mol/L [1]. Researchers studying the mevalonate pathway can employ Agistatin E to interrogate structure-activity relationships unique to the agistatin scaffold, provided they account for its hemiketal-associated instability through strict -20°C storage and same-day solution preparation .

Mycotoxin Mechanism-of-Action Research

Given its dual annotation as a cholesterol biosynthesis inhibitor and a Fusarium-derived mycotoxin, Agistatin E is a valuable tool for investigating the toxicological mechanisms linking fungal secondary metabolite exposure to lipid metabolism disruption [1]. Its tricyclic structure provides a distinct chemotype compared to the more common bicyclic mycotoxins, enabling differential mechanistic studies.

Structural Biology and Crystallography Reference

The X-ray crystal structure of Agistatin E has been solved and deposited, making it a useful reference standard for crystallography-based studies of tricyclic pyranacetal natural products [1]. Structural biologists requiring a well-characterized, high-purity (≥98% by HPLC) tricyclic hemiketal-containing compound can procure Agistatin E as a crystallization standard.

Application
Selection Property
Validation Focus
Hepatocyte cholesterol synthesis assay
Tricyclic scaffold with hemiketal
Cholesterol biosynthesis endpoint consistency under stability-controlled handling
Mycotoxin mechanism-of-action research
Dual cholesterol inhibition/mycotoxin annotation
Lipid metabolism disruption endpoint; Fusarium-derived metabolite context
Crystallography reference standard
Well-characterized tricyclic hemiketal structure
X-ray structure confirmation and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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